molecular formula C7H11N3O2 B2358312 (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol CAS No. 1931952-50-9

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2358312
CAS No.: 1931952-50-9
M. Wt: 169.184
InChI Key: ULQJTPGLKNZNIB-PHDIDXHHSA-N
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Description

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Oxadiazole Moiety: The 5-methyl-1,3,4-oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,5R) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    (3R,5R)-5-(5-methyl-1,3,4-triazol-2-yl)pyrrolidin-3-ol: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

    Oxadiazole Ring: The presence of the oxadiazole ring imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs.

    Chirality: The (3R,5R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.

Properties

IUPAC Name

(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJTPGLKNZNIB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@H]2C[C@H](CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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